![molecular formula C22H24O2Si B14693103 Trimethyl[(triphenylmethyl)peroxy]silane CAS No. 31634-64-7](/img/structure/B14693103.png)
Trimethyl[(triphenylmethyl)peroxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(triphenylmethyl)peroxy]silane is a unique organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a triphenylmethylperoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(triphenylmethyl)peroxy]silane typically involves the reaction of trimethylsilyl chloride with triphenylmethyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C6H5)3COOH+ClSi(CH3)3→(C6H5)3COOSi(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(triphenylmethyl)peroxy]silane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, forming corresponding oxides.
Reduction: The compound can be reduced to form trimethylsilyl alcohol and triphenylmethanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Formation of triphenylmethyl oxide and trimethylsilyl oxide.
Reduction: Formation of triphenylmethanol and trimethylsilyl alcohol.
Substitution: Various substituted silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl[(triphenylmethyl)peroxy]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Trimethyl[(triphenylmethyl)peroxy]silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can oxidize substrates. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacks the peroxy and silyl functionalities.
Trimethylsilyl Peroxide: Contains a trimethylsilyl group and a peroxide linkage but lacks the triphenylmethyl moiety.
Triphenylmethyl Chloride: Contains a triphenylmethyl group bonded to a chlorine atom instead of a peroxy group.
Uniqueness
Trimethyl[(triphenylmethyl)peroxy]silane is unique due to the combination of its trimethylsilyl and triphenylmethylperoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
31634-64-7 |
|---|---|
Formule moléculaire |
C22H24O2Si |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
trimethyl(tritylperoxy)silane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,3)24-23-22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
WHKFRPVSTUDRTH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


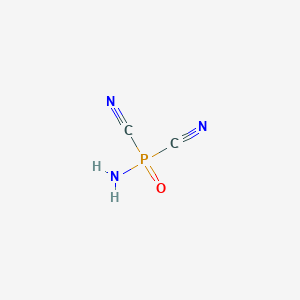
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
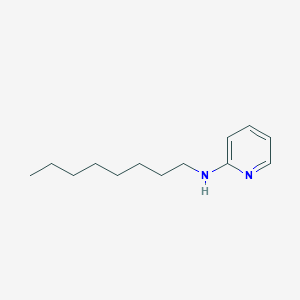

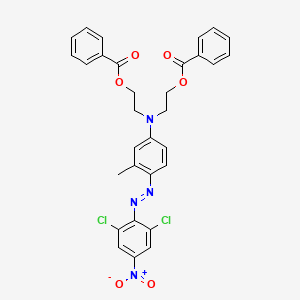
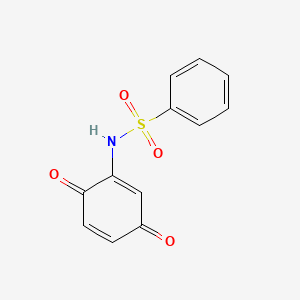
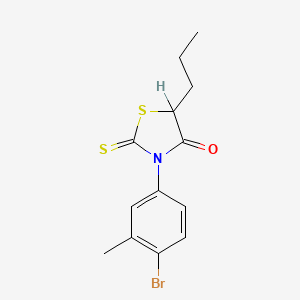
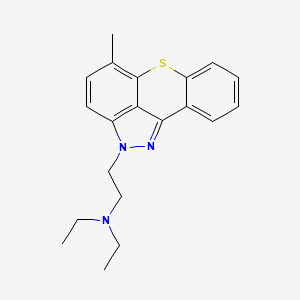

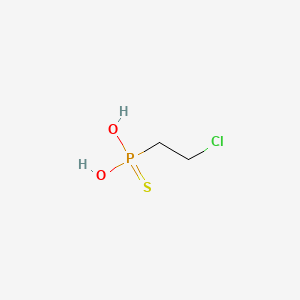
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
